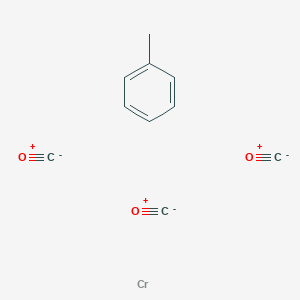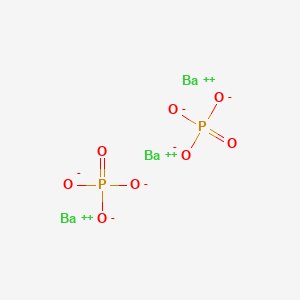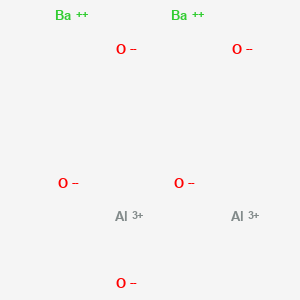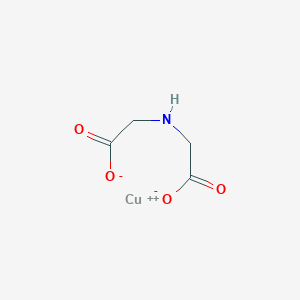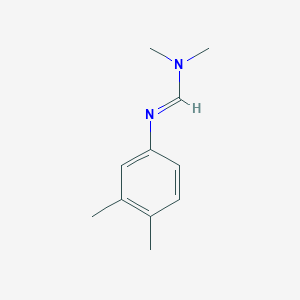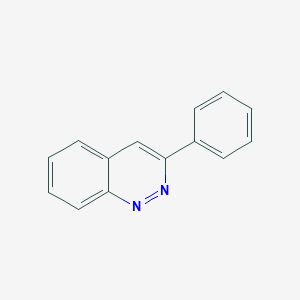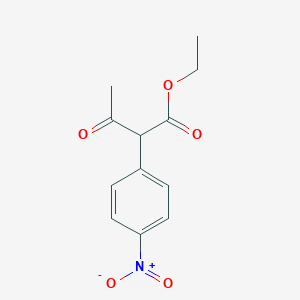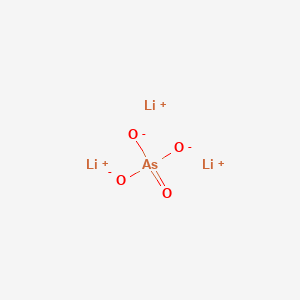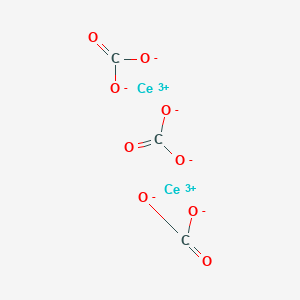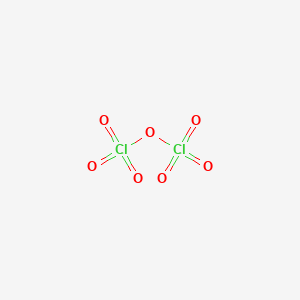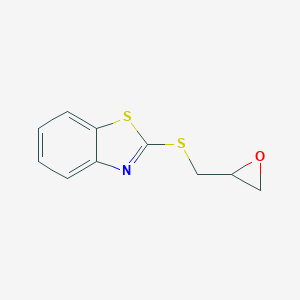
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole, also known as EPB or 2-(oxiran-2-ylmethylthio)benzothiazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been reported to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and human immunodeficiency virus (HIV). Moreover, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to exhibit anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in bacterial, viral, and cancer cell growth and survival. For example, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to inhibit the activity of HIV reverse transcriptase, which is necessary for the replication of the virus.
Biochemical and Physiological Effects:
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to exhibit a wide range of biochemical and physiological effects, including the inhibition of bacterial and viral growth, the suppression of inflammation, and the induction of apoptosis in cancer cells. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to modulate the expression of various genes and proteins involved in cell signaling pathways, such as the NF-κB and MAPK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has several advantages for lab experiments, including its broad-spectrum antimicrobial and antiviral activity, as well as its anti-inflammatory and anticancer properties. However, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole also has some limitations, such as its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has great potential for the development of new drugs for the treatment of various diseases. Future research should focus on the optimization of the synthesis method of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole, as well as the identification of its molecular targets and the elucidation of its mechanism of action. Moreover, the development of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole derivatives with improved pharmacokinetic properties and reduced toxicity should be explored.
Synthesemethoden
The synthesis of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-mercaptobenzothiazole with epichlorohydrin in the presence of a base, or the reaction of 2-chloro-1,3-benzothiazole with sodium thiomethoxide and epichlorohydrin. The yield of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole can be increased by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Eigenschaften
CAS-Nummer |
13353-67-8 |
|---|---|
Produktname |
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole |
Molekularformel |
C10H9NOS2 |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
2-(oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NOS2/c1-2-4-9-8(3-1)11-10(14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 |
InChI-Schlüssel |
OXLSQBAQJGFJTJ-UHFFFAOYSA-N |
SMILES |
C1C(O1)CSC2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
C1C(O1)CSC2=NC3=CC=CC=C3S2 |
Synonyme |
Benzothiazole, 2-[(oxiranylmethyl)thio]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



